N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13-5-4-10-24-12-17(22-18(13)24)14-6-2-3-7-15(14)23-19(25)16-11-20-8-9-21-16/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMJRTAVNXJVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[1,2-a]pyridine Ring Formation
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For 8-methyl substitution, 2-amino-5-methylpyridine serves as the starting material.
- Bromination : 2-Amino-5-methylpyridine is brominated at position 3 using bromine in dichloromethane under reflux (40°C, 1 h), yielding 3-bromo-5-methylpyridin-2-amine (80–85% yield).
- Cyclization : Reaction with chloroacetaldehyde in ethanol at 70°C for 12 h forms 8-methylimidazo[1,2-a]pyridine (75% yield).
Suzuki–Miyaura Coupling for Phenyl Attachment
To introduce the 2-phenyl group, a Suzuki coupling is employed.
Reaction Scheme :
8-Methylimidazo[1,2-a]pyridine-2-boronic acid + 2-Bromoaniline
→ 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Intermediate A)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: 1,4-Dioxane/H₂O (4:1)
- Temperature: 80°C, 6 h
- Yield: 70–75%
Synthesis of Intermediate B: Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-methylpyrazine:
- Substrate : 2-Methylpyrazine treated with KMnO₄ in acidic aqueous medium.
- Conditions : 90°C, 8 h.
- Yield : 85–90%.
Amide Coupling to Form the Target Compound
The final step involves coupling Intermediate A and Intermediate B using carbodiimide-based reagents.
- Activation : Pyrazine-2-carboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 min.
- Amidation : Intermediate A (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 h.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and purified via silica gel chromatography.
- Yield : 65–70%.
Alternative Synthetic Routes
Parallel Synthesis for Analog Exploration
Parallel amidation techniques, as demonstrated for pyrimidine carboxamides, could optimize reaction conditions (e.g., varying bases, solvents, or coupling agents) to enhance yield and purity.
Critical Analysis of Methodologies
Challenges and Solutions :
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
N-(pyridin-2-yl)amides: Used in various synthetic applications.
3-bromoimidazo[1,2-a]pyridine: Studied for its potential biological activities.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is unique due to its specific structural features and the presence of both imidazopyridine and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including patents, research articles, and pharmacological studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
The molecular weight is approximately 428.5 g/mol, and it possesses various functional groups that contribute to its biological activity.
Research indicates that compounds related to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which negatively regulates the cGAS-STING pathway—a critical pathway in immune response and cancer immunotherapy.
Key Findings:
- ENPP1 Inhibition: A derivative demonstrated an IC50 value of 5.70 nM against ENPP1, suggesting strong inhibitory activity. This inhibition leads to enhanced expression of downstream targets such as IFNB1 and CXCL10, promoting antitumor immunity .
- Tumor Growth Inhibition: In vivo studies showed that when combined with anti-PD-1 antibodies, the compound significantly inhibited tumor growth by 77.7% in murine models .
Biological Activity Data
| Activity | Value | Notes |
|---|---|---|
| IC50 against ENPP1 | 5.70 nM | High potency as an ENPP1 inhibitor |
| Tumor growth inhibition | 77.7% | Observed in combination with anti-PD-1 antibody |
| mRNA expression increase | Significant | Targets include IFNB1 and CXCL10 |
Case Study 1: ENPP1 Inhibition and Immune Response
In a study focusing on imidazo[1,2-a]pyrazine derivatives, researchers identified a compound that not only inhibited ENPP1 but also enhanced immune response markers in cancer models. The combination therapy with anti-PD-1 antibodies resulted in improved survival rates among treated mice compared to controls .
Case Study 2: Pharmacokinetics and Efficacy
Pharmacokinetic studies indicated that the compound exhibited favorable absorption and distribution characteristics, making it a suitable candidate for further development in clinical settings. The compound's ability to enhance the efficacy of existing immunotherapies marks it as a promising agent in cancer treatment .
Q & A
Q. How can researchers optimize synthetic routes for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide to achieve high purity and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of imidazo[1,2-a]pyridine intermediates with pyrazine-carboxylic acid derivatives. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or dichloromethane .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the target compound. HPLC can further confirm purity (>95%) .
- Critical parameters : Control reaction temperature (0–25°C) to minimize side reactions like imidazole ring oxidation .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the imidazo-pyridine and pyrazine moieties .
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. Data collection at low temperature (100 K) reduces thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 386.15) .
Q. How can researchers perform initial biological screening to assess antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Anticancer assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HepG2, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Dose-response curves : Test concentrations from 0.1–100 µM to establish potency thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability tests : Use liver microsomes (human/rat) to assess compound degradation rates, which may explain potency discrepancies .
- Orthogonal assays : Validate findings with alternative methods (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Core modifications : Replace the pyrazine ring with pyrimidine or triazine to alter electron density and hydrogen-bonding capacity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance kinase inhibition (e.g., IC₅₀ reduction from 50 nM to 12 nM in Btk inhibitors) .
- Computational modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to target proteins (e.g., EGFR or Aurora kinases) .
Q. What experimental and computational approaches validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence-based platforms (e.g., Caliper LabChip) to screen against a panel of 100+ kinases .
- SPR analysis : Measure binding kinetics (kₐ, k𝒹) to purified kinase domains (e.g., K𝒹 < 10 nM suggests high affinity) .
- Phosphoproteomics : LC-MS/MS to identify downstream phosphorylation changes in treated vs. untreated cells .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent screening : Test mixtures of DMSO/water, methanol/ether, or acetone/n-heptane for slow vapor diffusion .
- Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-cooling in liquid nitrogen .
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to resolve weak diffraction patterns from small crystals (<0.1 mm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
